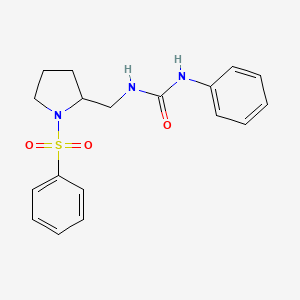

1-Phenyl-3-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-Phenyl-3-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)urea" is a urea derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Urea derivatives are often explored for their potential as therapeutic agents, particularly as antiproliferative and anticonvulsant drugs, as well as their ability to interact with various biological targets .

Synthesis Analysis

The synthesis of urea derivatives typically involves the reaction of an isocyanate with an amine. For instance, N-arylsulfonyl-N'-substituted ureas can be synthesized by reacting arylsulfonyl isocyanates with amines, as demonstrated in the synthesis of N-arylsulfonyl-N'-(pyrimidin-4-yl)ureas . Additionally, the synthesis of 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives has been reported, where these compounds were designed and synthesized for their antiproliferative activity against various cancer cell lines .

Molecular Structure Analysis

The molecular structure of urea derivatives can be complex, with the potential for intramolecular hydrogen bonding and various substituent effects influencing their conformation and reactivity. For example, the structure of cyclohexyl-1-[(cycloheptylamino-4-pyridyl-3)sulfonyl]-3-urea exhibits an intramolecular hydrogen bond between the SO2N group and the pyridyl ring, indicating a proton transfer . The molecular structure can significantly impact the biological activity of these compounds.

Chemical Reactions Analysis

Urea derivatives can undergo various chemical reactions, depending on their substituents and reaction conditions. For example, 1,5-diaryl-3-hydroxy-4-methylsulfonyl-3-pyrrolin-2-ones react with urea to form 3-amino derivatives of pyrrolones . Additionally, the reaction of N-arylsulfonyl-N'-(pyrimidin-4-yl)ureas with dimethyl sulfoxide can yield N,N'-bis(2,6-dimethylpyrimidin-4-yl) ureas through a four-center mechanism .

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives are influenced by their molecular structure and substituents. These properties can affect their solubility, stability, and interaction with biological targets. For instance, the introduction of cycloalkyl groups in place of toluyl and isopropyl groups can decrease the polarity and increase the lipophilicity of the molecules, potentially leading to new inhibitors with longer duration of action and different pharmacokinetic properties . The association of urea derivatives with other molecules, such as 2-amino-1,8-naphthyridines and benzoates, can also be studied through NMR spectroscopy and quantum chemical calculations to understand the substituent effect on complexation .

Applications De Recherche Scientifique

Ion-Pair Binding and Metal Ion Coordination

The research on mixed N,S-donor 2-ureidopyridine ligands, similar in function to the urea derivatives, has demonstrated their ability to bind metal ions through coordination and hydrogen bonding interactions. These compounds are capable of simultaneous coordination to metal ions and hydrogen bonding with anions, showing a potential application in the field of ion-pair binding and coordination chemistry (Qureshi et al., 2009).

Antibacterial and Surface Activity

In a study focused on the synthesis and evaluation of 1,2,4-triazole derivatives, compounds related to urea derivatives have been shown to possess significant antimicrobial activity. These compounds can be utilized as surface active agents, indicating their potential in developing new antibacterial agents (El-Sayed, 2006).

Abiotic Degradation of Herbicides

Investigations into the stability of sulfonylurea herbicides under various abiotic factors revealed insights into the degradation pathways influenced by pH, temperature, solvent, and light. This research contributes to a better understanding of environmental degradation processes of compounds related to urea derivatives (Saha & Kulshrestha, 2002).

Anticancer Activity

A study on the synthesis and biological evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives identified compounds with significant antiproliferative effects against various cancer cell lines. These findings suggest the potential of urea derivatives as new anticancer agents, highlighting the importance of chemical structure in therapeutic efficacy (Feng et al., 2020).

Synthesis and Crystal Structure

Research into the synthesis and crystal structure of N-phenyl-N′-(pyridin-2-ylmethyl)-S-methyl-thiouronium iodide provides insights into the structural aspects of related urea compounds. Understanding these structural details can inform the design of new compounds with desired physical and chemical properties (Stojanovic et al., 2010).

Propriétés

IUPAC Name |

1-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3S/c22-18(20-15-8-3-1-4-9-15)19-14-16-10-7-13-21(16)25(23,24)17-11-5-2-6-12-17/h1-6,8-9,11-12,16H,7,10,13-14H2,(H2,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYCXWKRDAKGHFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)CNC(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenyl-3-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[(1-methylpyrazol-3-yl)amino]benzoate](/img/structure/B3003420.png)

![2-{[1-(2-Cyclopropylbenzoyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B3003423.png)

![(2,6-dichlorophenyl)methyl N-[(E)-2-phenylethenyl]carbamate](/img/structure/B3003425.png)

![N-(2-ethoxyphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B3003426.png)

![3-[(chloroacetyl)amino]-N-cyclopropylbenzamide](/img/structure/B3003428.png)

![N-(3-acetylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3003432.png)

![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(3-(dimethylamino)propyl)-5-(4-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one](/img/structure/B3003437.png)

![[(1S,2R)-2-Aminocyclobutyl]methanol;hydrochloride](/img/structure/B3003441.png)